1-Ethynyl-4-heptylbenzene
Overview
Description
1-Ethynyl-4-heptylbenzene is an organic compound with the molecular formula C15H20 It is characterized by a benzene ring substituted with an ethynyl group at the first position and a heptyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-heptylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-heptylphenylacetylene with an appropriate base to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-heptylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-heptylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-ethynyl-4-heptylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The benzene ring provides stability and enhances the compound’s ability to interact with aromatic systems in biological targets .
Comparison with Similar Compounds
1-Ethynyl-4-heptylbenzene can be compared with other similar compounds, such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with a hexyl group instead of a heptyl group.
1-Ethynyl-4-octylbenzene: Similar structure but with an octyl group instead of a heptyl group.
1-Ethynyl-4-butylbenzene: Similar structure but with a butyl group instead of a heptyl group.
Uniqueness: The heptyl group in this compound provides unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
1-ethynyl-4-heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWOIXKFXVUJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379400 | |
Record name | 1-ethynyl-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-12-0 | |
Record name | 1-Ethynyl-4-heptylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethynyl-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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